molecular formula C11H8Cl2N2O2 B1682121 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- CAS No. 646530-37-2

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-

Cat. No.: B1682121
CAS No.: 646530-37-2
M. Wt: 271.10 g/mol
InChI Key: ULPKSWAQDCJLMN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

UTL-5G interacts with various enzymes and proteins in biochemical reactions. It undergoes hydrolysis to ISOX and 2,4-dichloroaniline (DCA) in human liver microsomes . This process is catalyzed effectively by human carboxylesterases hCE1b and hCE2 . The nature of these interactions is enzymatic, with hCE2 exhibiting approximately 30-fold higher catalytic efficiency than hCE1b .

Cellular Effects

UTL-5G has significant effects on various types of cells and cellular processes. It lowers hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin through TNF-α inhibition . This influence on cell function impacts cell signaling pathways and gene expression, altering cellular metabolism .

Molecular Mechanism

The mechanism of action of UTL-5G involves its bioactivation to ISOX. It exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . UTL-5G and DCA competitively inhibit microsomal CYP1A2, CYP2B6, and CYP2C19 . They also exhibit time-dependent inhibition of microsomal CYP1A2 .

Temporal Effects in Laboratory Settings

The effects of UTL-5G change over time in laboratory settings. Its hydrolysis to ISOX and DCA in human liver microsomes is NADPH-independent . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

In animal models, the effects of UTL-5G vary with different dosages. UTL-5G treatment increased the survival rate and delayed the time to death for mice treated with high doses of cisplatin . Specific threshold effects, as well as toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

UTL-5G is involved in metabolic pathways that include enzymes and cofactors. It undergoes hydrolysis to ISOX and DCA, a process catalyzed by human carboxylesterases hCE1b and hCE2 . The impact of UTL-5G on metabolic flux or metabolite levels is not currently available.

Preparation Methods

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKSWAQDCJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589349
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646530-37-2
Record name N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646530-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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